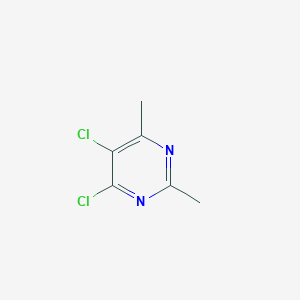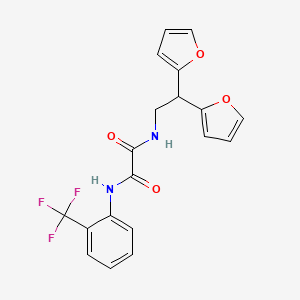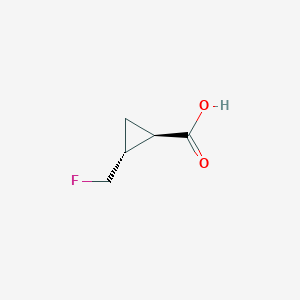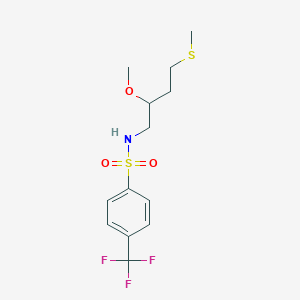![molecular formula C20H25FN6O2 B2364325 7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-29-7](/img/structure/B2364325.png)
7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione, also known as FPP or ABT-724, is a purine derivative that has been studied for its potential use in treating various neurological and psychiatric disorders. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione has been studied for its affinity and selectivity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7 receptors. It displays potential as a psychotropic agent with anxiolytic and antidepressant properties, as evidenced by its performance in in vivo models like the forced swim and the four-plate tests in mice (Chłoń-Rzepa et al., 2013).
Analgesic Activity
This compound is also noted for its significant analgesic activity, as indicated by in vivo models such as the writhing syndrome and the formalin tests. The study highlighted its potential as a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidepressant and Anxiolytic Effects
Further research identified its role in exerting antidepressant-like effects in the forced swim test in mice. Its potency in antianxiety effects was compared favorably against reference drugs like diazepam (Zagórska et al., 2016).
Cardiovascular Activity
The compound has been evaluated for its cardiovascular activity, particularly in terms of electrocardiographic, antiarrhythmic, and hypotensive effects. Its affinity for alpha(1)- and alpha(2)-adrenoreceptors was also determined, highlighting its potential in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Antiproliferative Activity
This derivative has also been explored for its antiproliferative activity against cancer cell lines, demonstrating its potential in cancer treatment research (Gavriil et al., 2017).
Metabolism and Disposition in Humans
The metabolism and disposition of this compound in humans have been studied, providing essential insights into its pharmacokinetics and potential therapeutic applications (Blech et al., 2010).
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-4-6-15(21)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBGBWRDCWVJFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-3-methyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)

![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)
![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)
![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide](/img/structure/B2364260.png)
